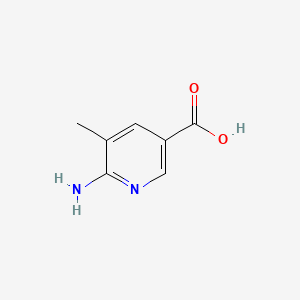

6-アミノ-5-メチルニコチン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

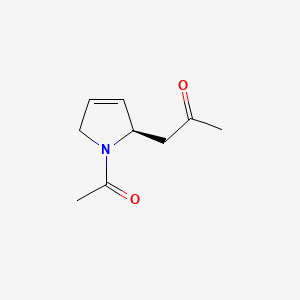

6-Amino-5-methylnicotinic acid is a versatile chemical compound used in various scientific research areas. Its applications include drug synthesis, studying protein-ligand interactions, and designing novel pharmaceutical compounds. It has a molecular weight of 152.15 g/mol .

Synthesis Analysis

The synthesis methods of similar compounds mainly include two categories: chemical synthesis and biosynthesis . With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .Molecular Structure Analysis

The molecular structure of 6-Amino-5-methylnicotinic acid can be analyzed using various methods such as liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, capillary electrophoresis, and nuclear magnetic resonance . These methods provide detailed insights into the molecular structure and interactions of the compound.Chemical Reactions Analysis

The chemical reactions involving 6-Amino-5-methylnicotinic acid can be analyzed using various methods such as UV detection, pre-column derivatization, and reversed-phase chromatography . These methods provide insights into the chemical reactions and interactions of the compound with other substances.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-5-methylnicotinic acid can be analyzed using various methods such as hydrophilic interaction chromatography coupled with isotope dilution mass spectrometry . These methods provide insights into the physical and chemical properties of the compound.科学的研究の応用

医薬品用途

6-アミノ-5-メチルニコチン酸: は、ヒトや動物にとって必須の栄養素であるニコチン酸の誘導体です。抗ペラグラ薬として使用されており、健康な皮膚、効率的な代謝、精神衛生を維持するために不可欠です。この化合物は、植物や動物によってトリプトファンから合成されますが、常に生体利用可能とは限りません。その欠乏は、皮膚炎、下痢、認知症などの病気につながります .

工業合成

工業規模では、ニコチン酸誘導体は主に関連するピリジン化合物から合成的に製造されます。ニコチン酸の世界市場規模は2019年に6億1,400万米ドルと評価されており、その産業需要の高さを示しています。合成プロセスには、多くの場合、酸化反応が含まれますが、より生態学的な方法について検討されています .

飼料添加物

製造されたニコチン酸の多く(2014年時点で63%)は、飼料添加物として使用されます。これは、ストレスを受け、腸内細菌叢が乱れている動物、特に家畜の生命に不可欠です。ニコチン酸誘導体の欠乏は、動物の生殖と成長を阻害します .

食品添加物と栄養補助食品

ニコチン酸とその誘導体は、食品に添加されてその栄養価を高めます。ビタミンPP成分として、疲労軽減に役立ち、精神衛生をサポートします。また、皮膚、消化器系、神経系に影響を与える病気であるペラグラの治療にも歴史的な役割を果たしてきました .

グリーンケミストリー

市販されている原料からニコチン酸とその誘導体、特に6-アミノ-5-メチルニコチン酸を製造するための生態学的な方法を開発するための取り組みがあります。これは、環境への影響を軽減し、副産物を効果的に管理するためのグリーンケミストリーにおける広範な取り組みの一環です .

Safety and Hazards

将来の方向性

The future directions of research involving 6-Amino-5-methylnicotinic acid could involve its use in various scientific research areas such as drug synthesis, studying protein-ligand interactions, and designing novel pharmaceutical compounds. Additionally, the annual world production of amino acids is expected to reach ten million tons by 2022 , indicating a growing interest in amino acid research.

作用機序

Target of Action

It is structurally similar to imazapic, a selective pre- and post-emergent herbicide . Imazapic inhibits the production of amino acids necessary for cell division and growth by targeting the enzyme acetohydroxyacid synthase (AHAS) .

Mode of Action

Based on its structural similarity to imazapic, it may also inhibit the enzyme ahas, leading to a disruption in the synthesis of essential amino acids and thus inhibiting cell division and growth .

Biochemical Pathways

The inhibition of ahas by similar compounds affects the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and cell growth .

Pharmacokinetics

A compound with similar structure, 6-methylnicotine, has been studied, and it was found that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine .

Result of Action

The inhibition of ahas can lead to a decrease in the synthesis of essential amino acids, disrupting protein synthesis and cell growth .

Action Environment

They may persist in soil systems but usually degrade quickly in aquatic systems via photolysis .

生化学分析

Biochemical Properties

6-Amino-5-methylnicotinic acid plays a significant role in biochemical reactions, particularly those involving pyridine nucleotides. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide adenine dinucleotide phosphate (NADP) synthetase. These interactions are essential for the synthesis of NAD and NADP, which are crucial cofactors in redox reactions and energy metabolism. The nature of these interactions involves the binding of 6-Amino-5-methylnicotinic acid to the active sites of these enzymes, facilitating the transfer of functional groups necessary for the formation of NAD and NADP .

Cellular Effects

6-Amino-5-methylnicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nicotinic acid receptors, which are involved in the regulation of lipid metabolism and inflammatory responses. Additionally, 6-Amino-5-methylnicotinic acid affects the expression of genes related to oxidative stress and energy production, thereby impacting cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of 6-Amino-5-methylnicotinic acid involves its binding interactions with specific biomolecules. It acts as a substrate for enzymes involved in the synthesis of pyridine nucleotides, such as NAD and NADP. By binding to the active sites of these enzymes, 6-Amino-5-methylnicotinic acid facilitates the transfer of functional groups necessary for the formation of these crucial cofactors. Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-5-methylnicotinic acid can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can include alterations in metabolic flux and changes in the expression of genes related to energy metabolism and oxidative stress. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Amino-5-methylnicotinic acid in animal models vary with different dosages. At lower doses, it has been shown to enhance metabolic activity and improve energy production. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

6-Amino-5-methylnicotinic acid is involved in several metabolic pathways, including the pyridine nucleotide cycle. It interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide phosphate synthetase, facilitating the synthesis of NAD and NADP. These interactions are crucial for maintaining metabolic flux and regulating the levels of key metabolites involved in energy production and redox reactions .

Transport and Distribution

Within cells and tissues, 6-Amino-5-methylnicotinic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within cellular compartments, ensuring its availability for biochemical reactions. The distribution of 6-Amino-5-methylnicotinic acid can affect its localization and accumulation, influencing its activity and function within cells .

Subcellular Localization

The subcellular localization of 6-Amino-5-methylnicotinic acid is primarily within the cytoplasm and mitochondria, where it participates in metabolic reactions. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function. The localization of 6-Amino-5-methylnicotinic acid within these subcellular structures is crucial for its role in energy metabolism and redox reactions .

特性

IUPAC Name |

6-amino-5-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTFDWCOJRKBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665686 |

Source

|

| Record name | 6-Amino-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-78-0 |

Source

|

| Record name | 6-Amino-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Benzyl(dimethyl)silyl]pyridine](/img/structure/B575134.png)

![Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane](/img/structure/B575145.png)